molecular formula C16H16ClNO2 B2968383 2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol CAS No. 386708-60-7

2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol

Cat. No. B2968383
CAS RN: 386708-60-7
M. Wt: 289.76
InChI Key: BTJGZKFHPFIXFD-VCHYOVAHSA-N
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Description

The compound “2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol” is a biochemical used for proteomics research . It has a molecular formula of C16H16ClNO2 and a molecular weight of 289.76 .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C16H16ClNO2 . The exact spatial arrangement of these atoms, known as the compound’s conformation, can be determined using techniques like X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. It has a molecular weight of 289.76 . Other properties such as melting point, boiling point, solubility, and spectral properties (IR, UV-Vis, NMR, etc.) were not found in the available sources.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of 2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol have been detailed through various methods including single-crystal X-ray diffraction, FT-IR, NMR, and UV-Vis spectra. Theoretical studies using Density Functional Theory (DFT) have been performed to understand its chemical activity and molecular docking studies to explore its interactions with biological molecules (Demircioğlu, 2021).

Molecular Interactions and Applications

Research has explored the compound's ability to form intermolecular interactions within its crystal structure, demonstrating its potential in molecular docking studies. This includes investigations into its charge transfer with DNA bases, providing insights into its biological relevance and potential therapeutic applications (Demircioğlu, 2021).

Antibacterial and Antioxidant Activities

Studies on related Schiff base compounds have shown significant antibacterial and antioxidant activities, suggesting that the electron-donating groups in these compounds can enhance their biological activities. Such research points to the potential of 2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol and similar molecules in developing new therapeutic agents (Oloyede-Akinsulere et al., 2018).

Optical and Electronic Properties

The compound and its derivatives have been studied for their optical and electronic properties, including solvatochromism and potential as solvatochromic switches. These properties are critical for applications in sensors and molecular electronics, demonstrating the compound's versatility beyond biological applications (Nandi et al., 2012).

Crystal Structure and Nonlinear Optical Properties

Investigations into the crystal structure and nonlinear optical properties of derivatives of this compound have revealed their potential in materials science, particularly for applications in nonlinear optics. Such studies underscore the importance of the molecular structure in determining the physical properties of these compounds (Mohite et al., 2020).

Future Directions

The future directions for the use and study of this compound would depend on its properties and applications. Given its classification as a biochemical for proteomics research , it may have potential applications in biological research, drug development, or other areas of chemical and biochemical research.

properties

IUPAC Name

2-[(3-chloro-4-methylphenyl)iminomethyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-3-20-15-6-4-5-12(16(15)19)10-18-13-8-7-11(2)14(17)9-13/h4-10,19H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJGZKFHPFIXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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